molecular formula C12H18BrN B6319632 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr CAS No. 1050556-42-7

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr

Cat. No. B6319632
CAS RN: 1050556-42-7
M. Wt: 256.18 g/mol
InChI Key: ZKSCCUUNPLAEPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a quinoline core with three methyl groups attached at the 2, 4, and 8 positions . The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Neuroprotective Properties

A derivative of this compound, “6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline”, has demonstrated neuroprotective properties in experimental Parkinson’s Disease . It enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis .

Antioxidant Properties

This compound and its derivatives have shown antioxidant properties . They can decrease oxidative stress, which is beneficial for various health conditions, including neurodegenerative disorders .

Treatment of Parkinson’s Disease

In a study, different doses of “6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline” were used to investigate its effects on motor coordination scores, brain tissue morphology, the expression of tyrosine hydroxylase, the severity of oxidative stress parameters, the levels of the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) factor, and the inflammatory response in rats during the development of rotenone-induced Parkinsonism .

Mechanism of Action

Biochemical Pathways

HTHQ has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Result of Action

Administering HTHQ led to a significant decrease in oxidative stress in rats with Parkinson’s Disease . This resulted in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .

properties

IUPAC Name

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSCCUUNPLAEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C(C=CC=C12)C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

CAS RN

1050556-42-7
Record name Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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